molecular formula C13H19NO3 B585003 Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 CAS No. 1346605-17-1

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6

Cat. No.: B585003
CAS No.: 1346605-17-1
M. Wt: 243.336
InChI Key: CETBJSBSTMXHOV-XERRXZQWSA-N
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Description

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a labeled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and other biochemical processes .

Preparation Methods

The synthesis of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves several steps, including the introduction of deuterium atoms to achieve the labeled analogue. The synthetic route typically starts with the precursor compound, followed by a series of reactions to introduce the ethoxycarbonyl and desmethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to produce the compound in bulk .

Chemical Reactions Analysis

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has several scientific research applications:

Mechanism of Action

The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. This detailed analysis helps in identifying the compound’s role in various biochemical processes .

Comparison with Similar Compounds

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:

Properties

IUPAC Name

ethyl 3-[bis(trideuteriomethyl)amino]-2-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBJSBSTMXHOV-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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